Enalapril Maleate Enalapril Maleate Enalapril maleate is a salt of enalapril and maleic acid, with a chemical name 1-{N-[(s)-1-carboxyl-3-phenyl-propyl]-l-alanyl-}-l-proline 1-ethyl ester maleate. It is the first nonsulfhydryl angiotensin-converting enzyme inhibitor and was discovered and developed by Patchett. Enalapril maleate is indicated for the treatment of arterial hypertension, rennin-dependent hypertension and congestive cardiac insufficiency, either alone or in combination with other drugs. In the latter disease, the substance improves the symptoms, decreases the mortality and diminishes the frequency of patient hospitalizations. It is a very powerful drug at low therapeutic doses and has minimal side effects. The Enalapril maleate is a prodrug and as such is not manifested by a direct biological activity. It has a 60% absorption that is unaffected by concurrent food intake. Enalapril is absorbed after oral ingestion and hydrolysed in the liver to its active diacid, enalaprilat, which is responsible for the pharmacological action. The absorption of enalapril is weaker than that of enalaprilat.
Brand Name: Vulcanchem
CAS No.: 76095-16-4
Catalog No.: VC015011
InChI: InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O
Molecular Formula: C₂₄H₃₂N₂O₉
Molecular Weight: 492.52

Enalapril Maleate

* For research use only. Not for human or veterinary use.

CAS No.: 76095-16-4

Inhibitors

Catalog No.: VC015011

Molecular Formula: C₂₄H₃₂N₂O₉

Molecular Weight: 492.52

IUPAC Name: (Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

Enalapril Maleate - 76095-16-4

CAS No. 76095-16-4
Product Name Enalapril Maleate
IUPAC Name (Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Synonyms N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline (2Z)-2-Butenedioate; Acapril; Acetensil; Alphrin; Amprace; Enaloc; Enapren; Enapril; Enaprin; Glioten; Hipoartel; Hytrol; Innovace; Innovade; Lapril; Lotrial; MK 421; Reniten; Renivace; Tenace; Unaril; Vasotec; Xanef
Molecular Formula C₂₄H₃₂N₂O₉
Molecular Weight 492.52
InChI InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1
InChIKey OYFJQPXVCSSHAI-QFPUQLAESA-N
SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O
Appearance White to Off-White Solid
Purity 98%
Description Enalapril maleate is a salt of enalapril and maleic acid, with a chemical name 1-{N-[(s)-1-carboxyl-3-phenyl-propyl]-l-alanyl-}-l-proline 1-ethyl ester maleate. It is the first nonsulfhydryl angiotensin-converting enzyme inhibitor and was discovered and developed by Patchett. Enalapril maleate is indicated for the treatment of arterial hypertension, rennin-dependent hypertension and congestive cardiac insufficiency, either alone or in combination with other drugs. In the latter disease, the substance improves the symptoms, decreases the mortality and diminishes the frequency of patient hospitalizations. It is a very powerful drug at low therapeutic doses and has minimal side effects. The Enalapril maleate is a prodrug and as such is not manifested by a direct biological activity. It has a 60% absorption that is unaffected by concurrent food intake. Enalapril is absorbed after oral ingestion and hydrolysed in the liver to its active diacid, enalaprilat, which is responsible for the pharmacological action. The absorption of enalapril is weaker than that of enalaprilat.
References 1. Liu, Y.H., et al., Comparison of captopril and enalapril to study the role of the sulfhydryl-group in improvement of endothelial dysfunction with ACE inhibitors in high dieted methionine mice. J Cardiovasc Pharmacol, 2006. 47(1): p. 82-8.